5Z-7-Oxozeaenol is a naturally occurring resorcylic acid lactone (RAL), originally isolated from fungal sources related to the Phoma species. [] This compound has gained significant interest in scientific research due to its potent inhibitory activity against TAK1, a key enzyme involved in cellular signaling pathways related to inflammation, immunity, and cell survival. [, ]
8.1 Optimization of 5Z-7-Oxozeaenol and Analogs: Further research can focus on optimizing 5Z-7-Oxozeaenol's pharmacological properties, particularly its solubility and bioavailability, for improved therapeutic applications. [] Developing analogs with enhanced selectivity for TAK1 and reduced off-target effects is also crucial. []
8.2 Elucidating Detailed Mechanism of Action: While 5Z-7-Oxozeaenol's primary mechanism involves TAK1 inhibition, further investigations are needed to fully elucidate its downstream effects in different cellular contexts. [, , ] Understanding the precise signaling pathways affected by TAK1 inhibition will allow for better prediction of the compound's therapeutic efficacy and potential side effects.
8.3 Pre-clinical and Clinical Studies: Given the promising pre-clinical results in various disease models, further investigations are warranted to translate these findings into clinical applications. [, , ] Carefully designed pre-clinical studies are necessary to evaluate the efficacy and safety of 5Z-7-Oxozeaenol in specific disease contexts. Ultimately, clinical trials are crucial to assess the therapeutic potential of 5Z-7-Oxozeaenol in human patients.
8.4 Exploring Combinatorial Therapies: Investigating the synergistic effects of 5Z-7-Oxozeaenol with other therapeutic agents is a promising avenue for future research. [] Combining 5Z-7-Oxozeaenol with existing therapies might enhance treatment efficacy and potentially overcome drug resistance in diseases like cancer.
5Z-7-Oxozeaenol falls under the category of natural products and is classified as a resorcylic acid lactone. Its chemical structure is defined by the molecular formula C19H22O7 and a molecular weight of 362.37 g/mol. The compound is cataloged with the CAS number 253863-19-3 and can be identified in PubChem with ID 9799061.
The synthesis of 5Z-7-Oxozeaenol can be achieved through several methods, primarily focusing on extraction from natural sources or via synthetic organic chemistry techniques.
Natural Extraction:
Synthetic Approaches:
Technical Parameters:
The molecular structure of 5Z-7-Oxozeaenol features a complex arrangement characterized by multiple functional groups:
Structural Data:
This detailed structural information aids in understanding its interaction with biological targets.
5Z-7-Oxozeaenol participates in various chemical reactions primarily related to its role as a TAK1 inhibitor:
Technical Parameters:
The mechanism by which 5Z-7-Oxozeaenol exerts its biological effects primarily involves:
Research indicates that this inhibition leads to reduced production of inflammatory mediators and enhances sensitivity to apoptosis-inducing signals such as tumor necrosis factor-alpha (TNF-alpha) and TRAIL (TNF-related apoptosis-inducing ligand) .
5Z-7-Oxozeaenol exhibits distinct physical and chemical properties:
These properties are crucial for laboratory handling and application in research settings.
The applications of 5Z-7-Oxozeaenol span various fields:
5Z-7-Oxozeaenol exerts its inhibitory effect through covalent modification of a critical cysteine residue (Cys174) within the ATP-binding pocket of the TAK1 kinase domain. This interaction is mediated by the compound’s cis-enone Michael acceptor moiety, which undergoes nucleophilic addition with the thiol group of Cys174, forming an irreversible covalent adduct [1] [5]. Mass spectrometric analyses confirmed the formation of a stable 5Z-7-Oxozeaenol-TAK1 complex, with a mass shift corresponding to the molecular weight of the inhibitor [4]. This covalent binding results in permanent enzyme inactivation, as evidenced by prolonged suppression of TAK1 activity (>6 hours) even after compound removal in cellular models like DoHH2 lymphoma cells [1]. The targeting of Cys174 is structurally strategic, as this residue neighbors the conserved DFG motif (residues 175–177), a critical regulator of kinase activation [6].
Table 1: Key Covalent Binding Features of 5Z-7-Oxozeaenol
Target Residue | Binding Moiety | Bond Type | Functional Consequence | Validation Method |
---|---|---|---|---|
Cys174 (TAK1) | cis-enone | Thioether adduct | Irreversible inactivation | Mass spectrometry, X-ray crystallography |
N/A | Resorcylic lactone core | Hydrophobic interactions | Stabilization in ATP pocket | X-ray crystallography |
N/A | Phenolic hydroxyl | Hydrogen bonding to Pro160 | Enhanced binding affinity | Mutagenesis studies |
X-ray crystallographic studies reveal that 5Z-7-Oxozeaenol adopts a distorted U-shaped conformation within TAK1's ATP-binding cleft, engaging in multiple precise interactions [3] [6]:
This binding mode directly occludes ATP coordination, classifying 5Z-7-Oxozeaenol as a Type I.5 inhibitor (binds active conformation, covalently). Comparative structural analysis shows that isomerization of the Δ5,7 enone from Z to E configuration (as in 5E-7-oxozeaenol) disrupts optimal positioning for Cys174 attack, reducing potency by >100-fold [1] [3].
Table 2: Structural Determinants of Binding Affinity
Structural Element | Interaction Type | Key Residues | Effect of Disruption |
---|---|---|---|
cis-enone (Δ5,7) | Covalent bond | Cys174 | Complete loss of activity |
Resorcylic lactone core | H-bonding | Glu105, Ala107 | ~10-fold reduced affinity |
Phenolic hydroxyl | H-bonding | Pro160 carbonyl | ~3-fold reduced affinity |
C14 methoxy | Hydrophobic packing | Val50, Val90 | Minimal effect |
Beyond canonical kinase inhibition, 5Z-7-Oxozeaenol uniquely suppresses TAK1’s intrinsic ATPase activity. Biochemical characterization demonstrates a biphasic inhibition kinetic: an initial rapid phase (attributed to reversible ATP-competitive binding) followed by a slower irreversible phase (covalent adduct formation) [4]. This dual mechanism reduces both kinase Vmax and ATPase turnover:
Prolonged inhibition kinetics were observed in cellular systems: in DoHH2 cells, 5Z-7-Oxozeaenol (100 nM) suppressed TAK1-driven p38 phosphorylation for >6 hours post-washout, confirming irreversible functional effects [1]. This sustained action differentiates it from reversible ATP-competitive inhibitors and underpins its cellular efficacy at nanomolar concentrations.
Table 3: Enzymatic Inhibition Kinetics
Activity | IC50 | Kinetic Profile | Cellular Duration | Molecular Basis |
---|---|---|---|---|
Kinase (phosphotransfer) | 8.1 nM | Biphasic (fast reversible + slow irreversible) | >6 hours | Cys174 alkylation |
ATPase (hydrolysis) | 22 nM | Time-dependent inactivation | >6 hours | Conformational lock of catalytic loop |
Autophosphorylation | <10 nM | Irreversible | Not measured | Disrupted activation loop dynamics |
5Z-7-Oxozeaenol exhibits significant but incomplete selectivity for TAK1 over related kinases. Biochemical profiling reveals:
However, broad kinome screening (85 kinases) identified 12 kinases inhibited by >50% at 1 μM, including:
Notably, cellular selectivity exceeds biochemical selectivity due to:
Table 4: Selectivity Profile Across Kinase Families
Kinase | Family | IC50 (nM) | Selectivity Ratio (vs. TAK1) | Cysteine Position |
---|---|---|---|---|
TAK1 | MAP3K | 8.1 | 1 | DFG-1 (Cys174) |
MEK1 | MAP2K | ~50 | 0.16 | Near gatekeeper |
MEKK1 | MAP3K | 270 | 0.03 | Non-equivalent |
FLT3 | RTK | 20 | 0.41 | GK+7 |
ASK1 | MAP3K | >1000 | <0.008 | Non-conserved |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: